N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide” is a complex organic compound that contains several functional groups, including an imidazole ring, a pyrazole ring, a benzofuran ring, and a carboxamide group . Imidazole and pyrazole rings are five-membered heterocyclic compounds that contain nitrogen atoms . Benzofuran is a fused ring system that consists of a benzene ring fused to a furan ring. The carboxamide group is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact synthesis process would depend on the starting materials and the specific reactions used. It’s important to note that the synthesis of complex organic compounds often requires careful control of reaction conditions, such as temperature and pH, to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups . The presence of nitrogen in the imidazole and pyrazole rings would likely result in these rings being planar. The benzofuran ring system would also be planar due to the conjugated pi system in the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse due to the presence of several different functional groups . The imidazole and pyrazole rings, for example, might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution . The carboxamide group could participate in a variety of reactions, including hydrolysis and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple ring systems might increase its rigidity and affect its solubility in different solvents . The carboxamide group could form hydrogen bonds, which might influence its behavior in biological systems .Scientific Research Applications
Synthesis and Chemical Reactions
Research in this area often focuses on exploring novel synthetic routes for creating imidazo[1,2-b]pyrazole derivatives and related compounds. For instance, studies on the functionalization reactions of related pyrazole compounds and the synthesis of novel heterocyclic systems demonstrate the interest in developing new chemical entities with potential biological activities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Biological Evaluation and Antimicrobial Activity
Compounds structurally related to "N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide" have been evaluated for various biological activities, including antimicrobial effects. The design and synthesis of novel imidazo[1,2-a]pyridine derivatives, for example, have been investigated for their potential as antimycobacterial agents, demonstrating significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Kai Lv et al., 2017). Moreover, the synthesis of novel benzofuran derivatives has been reported, with studies on their antimicrobial activities providing insights into their potential as therapeutic agents (S. Sanad, Demiana H. Hanna, Ahmed E. M. Mekky, 2019).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole-containing compounds .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the biological activity of many compounds containing imidazole and pyrazole rings .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(14-11-12-3-1-2-4-13(12)22-14)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-11H,7-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKUOCXHIRZYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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